Antifungal Efficacy: N-Octyl-3-Methylmaleimide vs. Commercial Fungicide Dicloran
In a head-to-head screening of 63 maleimide derivatives against the fungal pathogen *Sclerotinia sclerotiorum*, the N-octyl-substituted analog, N-octyl-3-methylmaleimide, demonstrated superior potency compared to the commercial fungicide dicloran. The EC50 value for N-octyl-3-methylmaleimide was 1.01 µg mL⁻¹, which is a 41% lower concentration required for 50% inhibition compared to dicloran's EC50 of 1.72 µg mL⁻¹ . The study further identified an optimal LogP range of 2.4–3.0 for fungicidal activity, a physicochemical window that aligns with the calculated LogP of N-octylmaleimide (3.8) and underscores the critical role of the octyl chain in achieving favorable membrane permeability and target engagement .
| Evidence Dimension | In vitro antifungal activity (EC50) |
|---|---|
| Target Compound Data | 1.01 µg mL⁻¹ (N-octyl-3-methylmaleimide) |
| Comparator Or Baseline | 1.72 µg mL⁻¹ (Dicloran, commercial fungicide) |
| Quantified Difference | ~41% lower EC50 (higher potency) |
| Conditions | *Sclerotinia sclerotiorum* fungal pathogen assay |
Why This Matters
Procurement of N-octylmaleimide or its derivatives is justified for antifungal discovery programs seeking lead compounds with potency that can exceed that of established commercial fungicides.
